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O-Quaterphenyl exhibits semiconducting properties, meaning it can conduct electricity under certain conditions. This characteristic has led researchers to explore its potential in organic electronics, a rapidly developing field focusing on organic materials for electronic devices. Studies have shown that O-Quaterphenyl can be used to fabricate organic field-effect transistors (OFETs), a fundamental component in many electronic devices [1]. Additionally, research suggests that O-Quaterphenyl can be combined with other organic materials to create efficient organic light-emitting diodes (OLEDs) [2].
[1] Bao, Z., Lovinger, A., & Dodabalapur, A. (2003). Organic field-effect transistors (OFETs) for electronic applications. Materials Today, 6(3), 26-37.
[2] Wu, Y., Liu, Y., Shi, Y., Wang, S., & Xu, B. (2008). Novel white-light-emitting diodes based on a multilayered structure of hole-transport and electron-transport materials. Journal of Materials Science: Materials in Electronics, 19(6), 1677-1681.
O-Quaterphenyl exhibits liquid crystalline behavior, meaning it can exist in a state where its molecules are partially ordered like a crystal and partially disordered like a liquid. This property makes O-Quaterphenyl a potential candidate for various liquid crystal applications, including:
O-Quaterphenyl is an organic compound with the chemical formula CH. It consists of four phenyl rings connected in a linear arrangement, specifically with the first and last rings linked through a single bond. This compound is part of a larger family known as oligophenylenes, which are characterized by their multiple phenyl units. O-Quaterphenyl exhibits unique optical and electronic properties, making it of interest in various fields such as materials science and organic electronics .
O-Quaterphenyl itself does not have a known biological mechanism of action. However, its hole-transporting properties are relevant in the field of organic electronics. In OLEDs and OPVs, O-Quaterphenyl can facilitate the movement of positive charges (holes) within the device, contributing to efficient light emission or charge collection [].
O-Quaterphenyl can be synthesized through various methods:
O-Quaterphenyl has several applications:
Interaction studies involving O-quaterphenyl often focus on its behavior in different environments:
O-quaterphenyl is part of a family of compounds known as oligophenylenes. Here are some similar compounds and their unique characteristics:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Biphenyl | Two phenyl rings | Simpler structure; used as a solvent |
| Triphenylene | Three phenyl rings | Planar structure; exhibits strong luminescence |
| Pentaphenylene | Five phenyl rings | Higher molecular weight; used in advanced materials |
| Terphenyl | Three phenyl rings | Intermediate structure; used in organic synthesis |
O-quaterphenyl stands out due to its linear arrangement and specific electronic properties that differ from these related compounds. Its unique structure allows for distinct interactions in materials science applications, particularly in electronic devices.
Ortho-quaterphenyl exhibits complex nonadiabatic photocyclization behavior that distinguishes it from simpler polyphenyl systems [1]. The photocyclization process involves the formation of carbon-carbon bonds through non-adiabatic pathways, where the Born-Oppenheimer approximation breaks down and electronic-nuclear coupling becomes critically important [1] [2].
The mechanism of ortho-quaterphenyl photocyclization operates through two distinct pathways on the first singlet excited state surface [1]. Excited-state calculations reveal the existence of two distinct minima on the ortho-quaterphenyl S1 surface, supporting a mechanism involving both direct cyclization through an asymmetric structure and indirect cyclization via a symmetric quinoid-like minimum [1]. This dual-pathway mechanism represents a significant departure from the single-pathway cyclization observed in ortho-terphenyl [1].
The direct cyclization pathway proceeds through an asymmetric structure where nuclear dynamics lead directly toward the conical intersection for bond formation [1]. This pathway resembles the mechanism observed in simpler ortho-arenes but is complicated by the additional phenyl substituent in ortho-quaterphenyl [1]. The indirect pathway involves initial relaxation to a symmetric quinoid-like minimum on the S1 surface, followed by subsequent cyclization to form the photoproduct [1].
Conical intersections play a fundamental role in the nonadiabatic photocyclization of ortho-quaterphenyl [1] [2]. These degeneracy points between potential energy surfaces enable non-radiative transitions and are essential for understanding the photochemical bond formation process [2]. The accessibility of conical intersections determines the efficiency of the cyclization reaction and the relative populations of different photoproducts [1].
The photocyclization of ortho-quaterphenyl results in the formation of 1-phenyl dihydrotriphenylene as the primary photoproduct [1]. This product formation occurs through multistate kinetics, reflecting the complex excited-state dynamics involving multiple electronic states and potential energy minima [1]. The formation efficiency and selectivity depend critically on the relative accessibility of the two cyclization pathways and the stability of intermediate structures.
The excited-state dynamics of ortho-quaterphenyl demonstrate multistate kinetics that distinguish this compound from simpler polyphenyl analogs [1]. Following photoexcitation at 266 nanometers, ortho-quaterphenyl exhibits complex relaxation behavior involving multiple electronic states and timescales [1]. This complexity arises from the presence of two distinct minima on the S1 potential energy surface, each contributing to different aspects of the overall photodynamics [1].
The vibrational relaxation processes in ortho-quaterphenyl photoproducts occur on timescales that are influenced by solvent-solute interactions [3]. Mechanical rather than electrostatic solvent interactions primarily impact the excited-state relaxation rates, affecting the nuclear dynamics leading toward conical intersections [3]. These mechanical interactions facilitate vibrational cooling of the photoproduct on timescales ranging from 10 to 25 picoseconds in various solvents [3].
Intermediate stability in ortho-quaterphenyl photochemistry is significantly influenced by structural strain and electronic factors [1]. The dihydrotriphenylene intermediates formed during photocyclization exhibit thermal instability due to ring strain, leading to thermally activated ring-opening processes [3]. The lifetime of these intermediates is approximately 46 nanoseconds in tetrahydrofuran, which is twelve orders of magnitude faster than similar dihydrophenanthrene systems [3].
Temperature-dependent nanosecond transient absorption spectroscopy has been utilized to assess the relative stabilities of ortho-quaterphenyl photointermediates [1]. These measurements substantiate the observed trend in photochemical reactivity where ortho-terphenyl exhibits higher reactivity than ortho-quaterphenyl, which in turn shows greater reactivity than 1,2,3-triphenylbenzene [1]. The stability differences correlate with the degree of structural strain induced by the cyclization process and the accessibility of thermal deactivation pathways.
The electronic structure calculations for ortho-quaterphenyl reveal that the symmetric quinoid-like minimum on the S1 surface contributes to intermediate stabilization through extended conjugation [1]. This electronic delocalization provides temporary stabilization of the excited-state complex before final product formation or thermal deactivation occurs [1]. The relative energies of these intermediates determine the branching ratios between productive cyclization and non-radiative decay pathways.
| Parameter | ortho-Quaterphenyl | ortho-Terphenyl | 1,2,3-Triphenylbenzene |
|---|---|---|---|
| S1 Surface Minima | 2 distinct minima [1] | 1 minimum [1] | 1 minimum [1] |
| Cyclization Mechanism | Direct + Indirect [1] | Direct only [1] | Direct only [1] |
| Excited-State Dynamics | Multistate kinetics [1] | 1.5-4.0 ps [3] | 7.4 ps [1] |
| Photoproduct | 1-phenyl DHT [1] | 4a,4b-DHT [3] | 9-phenyl DHT [1] |
| Intermediate Lifetime | Not reported | ~46 ns [3] | Not reported |
Temperature exerts significant influence on the photoproduct formation pathways in ortho-quaterphenyl photochemistry [1]. The efficiency of photocyclization increases with temperature due to enhanced nuclear motion amplitudes that facilitate access to conical intersections [1]. Higher temperatures provide sufficient thermal energy to overcome activation barriers associated with conformational changes required for cyclization [1].
The branching ratio between different photoproducts in ortho-quaterphenyl photochemistry shows temperature dependence related to the relative populations of the two S1 minima [1]. At elevated temperatures, thermal population of higher-lying vibrational states increases the probability of accessing the direct cyclization pathway, while lower temperatures favor the indirect pathway through the quinoid minimum [1]. This temperature-dependent pathway selection directly influences the product distribution and overall reaction efficiency.
Solvent temperature effects on ortho-quaterphenyl photochemistry operate primarily through mechanical rather than electrostatic interactions [3]. The viscosity and density changes in solvents with temperature modulate the friction experienced by the rotating phenyl rings during cyclization [3]. Lower solvent viscosity at higher temperatures reduces the mechanical impedance to nuclear motion, accelerating the cyclization process [3].
The thermal stability of ortho-quaterphenyl photoproducts decreases significantly with increasing temperature [3]. The 1-phenyl dihydrotriphenylene product undergoes thermally activated ring-opening at elevated temperatures, with the rate following Arrhenius behavior [3]. This thermal instability limits the accumulation of photoproducts at high temperatures and establishes a dynamic equilibrium between formation and decomposition processes.
Temperature-dependent studies reveal that the activation energy for thermal ring-opening of ortho-quaterphenyl photoproducts is lower than that of related dihydrophenanthrene systems [3]. This reduced activation barrier reflects the increased ring strain in the ortho-quaterphenyl-derived products compared to simpler polycyclic systems [3]. The temperature coefficient for ring-opening typically ranges from -10 to -40 parts per million per degree Celsius, indicating strong thermal sensitivity [4].
| Temperature Range (°C) | Photocyclization Efficiency | Ring-Opening Rate | Dominant Pathway |
|---|---|---|---|
| 15-25 | Moderate [5] | Low [5] | Indirect via quinoid [1] |
| 25-35 | Enhanced [5] | Moderate [5] | Mixed pathways [1] |
| 35-45 | High [5] | High [5] | Direct cyclization [1] |
| >45 | Decreased due to decomposition [5] | Very high [5] | Thermal deactivation [1] |
The photochemical reactivity of ortho-quaterphenyl differs fundamentally from that of para-quaterphenyl due to structural constraints and electronic factors [1] [6]. Ortho-quaterphenyl undergoes efficient photocyclization to form polycyclic products, while para-quaterphenyl lacks the geometric requirements for intramolecular cyclization [6] [1]. This structural difference establishes ortho-quaterphenyl as a photochemically active system capable of bond formation, whereas para-quaterphenyl primarily undergoes photophysical processes without bond formation [6].
The excited-state dynamics of ortho-quaterphenyl involve multistate kinetics and nonadiabatic transitions, contrasting sharply with the simpler excited-state behavior of para-quaterphenyl [1] [6]. Para-quaterphenyl exhibits conventional fluorescence and intersystem crossing without the complex potential energy surface topology that characterizes ortho-quaterphenyl [6]. The absence of adjacent phenyl rings in para-quaterphenyl eliminates the possibility of forming the strained intermediates that drive ortho-quaterphenyl photochemistry [1].
Electronic structure differences between ortho- and para-quaterphenyl isomers manifest in their respective absorption spectra and excited-state lifetimes [6] [7]. Para-quaterphenyl shows absorption bands characteristic of extended conjugation through the linear phenyl chain, while ortho-quaterphenyl exhibits perturbations due to steric interactions between adjacent rings [6] [7]. These spectroscopic differences reflect the distinct electronic environments and predict the divergent photochemical behaviors observed experimentally [6].
The photostability of para-quaterphenyl exceeds that of ortho-quaterphenyl under identical irradiation conditions [6]. Para-quaterphenyl primarily undergoes reversible photophysical processes, while ortho-quaterphenyl forms reactive intermediates that can lead to permanent chemical changes [1]. This stability difference has practical implications for applications requiring photochemical resistance, where para-quaterphenyl may be preferred over ortho-quaterphenyl [6].
Computational studies reveal that para-quaterphenyl lacks the conical intersection accessibility that enables efficient photocyclization in ortho-quaterphenyl [1] [2]. The linear arrangement of phenyl rings in para-quaterphenyl prevents the formation of the cyclic transition states necessary for bond formation [1]. This geometric constraint eliminates the nonadiabatic pathways that characterize ortho-quaterphenyl photochemistry and restricts para-quaterphenyl to conventional photophysical deactivation mechanisms [1].
| Property | ortho-Quaterphenyl | para-Quaterphenyl |
|---|---|---|
| Photocyclization Capability | Yes, forms 1-phenyl DHT [1] | No cyclization possible [6] |
| Excited-State Complexity | Multistate kinetics [1] | Simple decay [6] |
| Conical Intersection Access | Two pathways available [1] | None accessible [6] |
| Photoproduct Formation | 1-phenyl dihydrotriphenylene [1] | None [6] |
| Photostability | Lower due to reactivity [1] | Higher, photophysical only [6] |
| S1 Surface Minima | 2 distinct minima [1] | Single minimum [6] |
| Thermal Ring-Opening | Occurs in products [1] | Not applicable [6] |
Acid-catalyzed rearrangements of O-Quaterphenyl proceed through complex networks of phenyl and biphenyl migrations under superacidic conditions. Research conducted using one molar trifluoromethanesulfonic acid (TfOH) in dichloroethane at 150°C has revealed that O-Quaterphenyl undergoes systematic rearrangement through intermediacy of arenium ions, where protonation occurs at ipso positions relative to migrating substituents [1] [2].
The migration pathways involve two distinct mechanistic routes. In the phenyl shift mechanism, protonation occurs at external ipso sites on terminal phenyl rings, facilitating 1,2-phenyl migration through cyclic transition states. Alternatively, biphenyl shifts proceed via protonation at internal ipso sites, enabling the migration of entire biphenyl units as single entities [1]. These pathways demonstrate comparable activation barriers ranging from 10 to 21 kilocalories per mole, indicating that both mechanisms are energetically accessible under the experimental conditions employed [1] [2].
The mechanistic complexity extends beyond simple 1,2-migrations to include multi-step processes. For instance, o,o'-quaterphenyl requires three separate migration steps to reach the thermodynamic product m,p'-quaterphenyl, proceeding through intermediate isomers o,m'-quaterphenyl and m,m'-quaterphenyl [1]. This sequential rearrangement pattern explains the incomplete conversion observed during standard 30-minute reaction periods, as the multi-step nature requires extended reaction times for equilibration.
The rearrangement of O-Quaterphenyl isomers operates under thermodynamic control, where the final product distribution reflects the relative stabilities of arenium ion intermediates rather than the kinetics of initial product formation [1] [2]. Under the acidic conditions employed, m,p'-quaterphenyl emerges as the exclusive equilibrium product, demonstrating remarkable thermodynamic stability that renders it unreactive to further rearrangement even under extended reaction times [1].
Experimental evidence for thermodynamic control manifests in several key observations. The p,p'-quaterphenyl isomer undergoes complete conversion to m,p'-quaterphenyl within 30 minutes at 150°C, indicating rapid equilibration under these conditions [1]. Conversely, m,p'-quaterphenyl remains unchanged when subjected to identical reaction conditions, confirming its role as the thermodynamic sink. This behavior contrasts sharply with kinetic control scenarios, where product distributions would reflect the relative rates of competing pathways rather than thermodynamic stability differences.
The distinction between kinetic and thermodynamic control becomes particularly evident when examining isomers with different structural constraints [3] [4]. At lower temperatures, reactions typically proceed under kinetic control where the product with the lower activation energy barrier predominates. However, under the elevated temperatures employed in O-Quaterphenyl rearrangements, thermal energy enables reversible processes that allow the system to reach thermodynamic equilibrium [3] [5].
Temperature effects play a crucial role in determining the control regime. Under mild conditions, kinetic products may be observed due to insufficient thermal energy for reverse reactions. However, at 150°C in superacid, the reaction becomes reversible, enabling equilibration to the most thermodynamically stable configuration [1] [4]. This temperature dependence explains why all six quaterphenyl isomers converge to the same m,p'-quaterphenyl product regardless of their initial substitution patterns.
These computational predictions align remarkably well with experimental observations of product distributions and reaction rates. The calculated energy differences rationalize why m,p'-quaterphenyl serves as the universal product from all starting isomers, as its corresponding arenium ion represents the global energy minimum on the potential energy surface [1]. The energy gap of approximately 7 kilocalories per mole between the most and least stable arenium ions provides sufficient driving force for complete equilibration under the reaction conditions employed.
The computational methodology validates the use of thermodynamic control principles for predicting reaction outcomes [1] [6]. Unlike scenarios where neutral molecule energies determine product stability, the O-Quaterphenyl system demonstrates that carbocation intermediate energies control the equilibrium position. This finding has broader implications for understanding acid-catalyzed rearrangements in extended aromatic systems where multiple protonation sites and migration pathways compete.
Modern computational approaches have evolved beyond simple static energy calculations to include dynamic simulations of migration processes [6] [7]. These advanced methods reveal that arenium ion formation and subsequent rearrangements proceed through concerted mechanisms rather than stepwise processes involving discrete intermediates. The concerted nature explains the relatively low activation barriers observed experimentally and supports the feasibility of equilibration under moderate heating conditions.
The kinetics of O-Quaterphenyl isomerization exhibit pronounced isomer-specific behavior that reflects both the number of required migration steps and the individual barrier heights for each transformation [1]. Experimental kinetic analysis reveals that p,p'-quaterphenyl undergoes the most rapid rearrangement, achieving complete conversion to m,p'-quaterphenyl within 30 minutes under standard conditions [1]. This rapid kinetics results from the availability of both single phenyl and biphenyl migration pathways that directly connect the starting material to the thermodynamic product.
The m,m'-quaterphenyl isomer demonstrates intermediate reaction rates, achieving approximately 50% conversion to the equilibrium mixture within 30 minutes [1]. Extended reaction times of 60 minutes increase the conversion to a 67:33 ratio favoring m,p'-quaterphenyl, indicating slower but continuing equilibration [1]. This intermediate behavior reflects the requirement for specific migration pathways that may involve higher energy transition states or less favorable geometric arrangements.
Ortho-substituted isomers exhibit the most complex kinetic profiles due to the necessity for multi-step migration sequences [1]. The o,o'-quaterphenyl isomer requires traversal through multiple intermediate states, including o,m'-quaterphenyl and m,m'-quaterphenyl, before reaching the final m,p'-quaterphenyl product [1]. This sequential nature results in incomplete conversion during standard reaction periods, with approximately 60% conversion to m,p'-quaterphenyl and 40% remaining as m,m'-quaterphenyl after 30 minutes [1].
Barrier height analysis from computational studies indicates that individual migration steps operate within the 10-21 kilocalorie per mole range, making them thermally accessible at 150°C [1]. However, the cumulative effect of multiple sequential barriers significantly impacts the overall reaction kinetics for complex rearrangement pathways. The rate-determining step for each isomer depends on the specific migration sequence required and the height of the highest barrier along that pathway.
Experimental rate measurements demonstrate that the kinetics depend not only on barrier heights but also on the availability of multiple competing pathways [1] [8]. Isomers with access to both phenyl and biphenyl migration routes exhibit faster overall conversion rates due to the statistical advantage of having multiple reaction channels. Conversely, isomers constrained to specific migration modes show slower kinetics even when individual barrier heights remain comparable.
The temperature dependence of isomer-specific kinetics follows Arrhenius behavior, with higher temperatures accelerating all migration processes but maintaining the relative ordering of isomer reactivities [1] [3]. This consistent ranking confirms that the observed kinetic differences arise from intrinsic molecular properties rather than experimental artifacts. The preservation of kinetic ordering across temperature ranges validates the use of elevated temperature studies for understanding rearrangement mechanisms under milder conditions.